Cas no 2138109-27-8 (3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine)

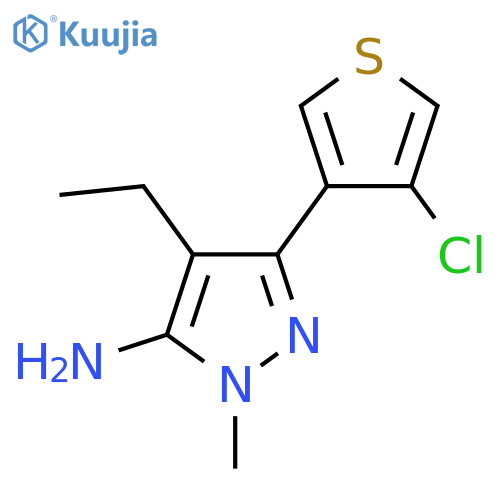

2138109-27-8 structure

商品名:3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 2138109-27-8

- 3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine

- EN300-1150219

-

- インチ: 1S/C10H12ClN3S/c1-3-6-9(13-14(2)10(6)12)7-4-15-5-8(7)11/h4-5H,3,12H2,1-2H3

- InChIKey: DJNNWHCKVIRWSD-UHFFFAOYSA-N

- ほほえんだ: ClC1=CSC=C1C1C(CC)=C(N)N(C)N=1

計算された属性

- せいみつぶんしりょう: 241.0440463g/mol

- どういたいしつりょう: 241.0440463g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 72.1Ų

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1150219-2.5g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 2.5g |

$2295.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-1.0g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 1g |

$1172.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-10.0g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 10g |

$5037.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-5.0g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 5g |

$3396.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-0.5g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 0.5g |

$1124.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-0.1g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 0.1g |

$1031.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-0.25g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 0.25g |

$1078.0 | 2023-06-09 | ||

| Enamine | EN300-1150219-0.05g |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine |

2138109-27-8 | 0.05g |

$983.0 | 2023-06-09 |

3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

2138109-27-8 (3-(4-chlorothiophen-3-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine) 関連製品

- 68551-17-7(Isoalkanes, C10-13)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量